REACTION_CXSMILES
|
C(O[C:4]([C:6]1[C:11]([O:12][CH2:13][C:14]([O:16]CC)=O)=[CH:10][CH:9]=[CH:8]N=1)=O)C.[O-]CC.[Na+]>C1(C)C=CC=CC=1>[O:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:4][C:6]=2[C:14](=[O:16])[CH2:13]1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC=CC=C1OCC(=O)OCC
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in 20 ml water
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The solid was added to 30 ml of 10% HCl aqueous solution
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Then HCl was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |